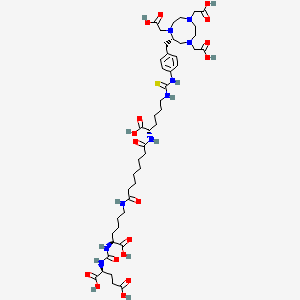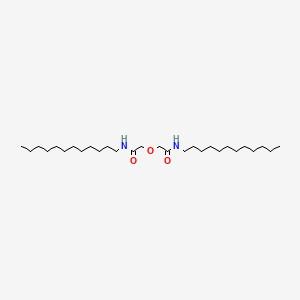![molecular formula C7H3ClINS B13029644 5-Chloro-2-iodobenzo[d]thiazole CAS No. 2941-57-3](/img/structure/B13029644.png)
5-Chloro-2-iodobenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-iodobenzo[d]thiazole is a heterocyclic compound that features both chlorine and iodine atoms attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodobenzo[d]thiazole typically involves the iodination and chlorination of benzothiazole derivatives. One common method starts with the iodination of methyl anthranilate, followed by a Sandmeyer reaction to introduce the chlorine atom . Another approach involves the electrosynthesis of benzothiazole derivatives via C–H thiolation, which is a green and efficient method .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step reactions starting from readily available raw materials. The process usually includes iodination, chlorination, and subsequent purification steps to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-iodobenzo[d]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitutions are common due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like iodine and chlorine are used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide and ethanol are commonly used.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
5-Chloro-2-iodobenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and fungicides.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-iodobenzo[d]thiazole involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it competes with the substrate for the active site of the enzyme, thereby reducing melanin production . The compound’s halogen atoms play a crucial role in its binding affinity and inhibitory activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-iodobenzoic acid: Similar in structure but lacks the thiazole ring.
5-Chloro-2-phenylbenzo[d]thiazole: Similar but with a phenyl group instead of an iodine atom.
Uniqueness
5-Chloro-2-iodobenzo[d]thiazole is unique due to the presence of both chlorine and iodine atoms on the benzothiazole ring, which imparts distinct chemical reactivity and biological activity. This dual halogenation makes it a versatile compound for various applications .
Propiedades
Número CAS |
2941-57-3 |
|---|---|
Fórmula molecular |
C7H3ClINS |
Peso molecular |
295.53 g/mol |
Nombre IUPAC |
5-chloro-2-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3ClINS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H |
Clave InChI |
ORZONXCYXUUHBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)N=C(S2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13029575.png)


![3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13029592.png)


![8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13029604.png)





